4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide
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Overview
Description
4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide is an organic compound with the molecular formula C15H15NO. This compound is a derivative of benzamide, where the amide nitrogen is substituted with a 4-methylphenyl group. It is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide typically involves the condensation of 4-methylbenzoic acid with 4-methylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Amines
Substitution: Substituted benzamides and related derivatives
Scientific Research Applications
4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-phenylbenzamide
- 4,4’-Dimethylbenzanilide
- N-Benzoyl-p-toluidine
Comparison
4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications .
Properties
CAS No. |
13541-38-3 |
---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-methyl-N-[(4-methylphenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C16H16N2O2/c1-11-3-7-13(8-4-11)15(19)18-16(20)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,17,18,19,20) |
InChI Key |
RAPWKNSUESJDOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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